molecular formula C20H20N4O4 B4523374 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4523374
M. Wt: 380.4 g/mol
InChI Key: USKSBSVQHWLMGF-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic uses.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using appropriate boronic acids or halides.

    Attachment of the pyridin-4-ylmethyl group: This can be done through nucleophilic substitution reactions, where the pyridazinone core is reacted with pyridin-4-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, boronic acids, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory, anti-cancer, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-5-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group and the pyridin-4-ylmethyl group can enhance its interaction with molecular targets, potentially leading to improved therapeutic properties compared to similar compounds.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-27-17-5-3-15(11-18(17)28-2)16-4-6-20(26)24(23-16)13-19(25)22-12-14-7-9-21-10-8-14/h3-11H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKSBSVQHWLMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

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